An In-Depth Technical Guide to the Physicochemical Properties of n-Hexylurea
An In-Depth Technical Guide to the Physicochemical Properties of n-Hexylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Hexylurea, a mono-substituted alkylurea, serves as a valuable chemical intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its molecular structure, featuring a polar urea functional group and a nonpolar hexyl chain, imparts a unique combination of hydrophilic and lipophilic characteristics. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, purification processes, formulation development, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of n-hexylurea, complete with detailed experimental protocols and theoretical considerations for its characterization.
Molecular Structure and Core Properties
n-Hexylurea possesses a simple yet functionally significant molecular architecture. The terminal hexyl group contributes to its lipophilicity, while the urea moiety allows for hydrogen bonding, influencing its solubility and melting point.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | N/A |
| Molecular Weight | 144.22 g/mol | N/A |
| CAS Number | 2158-11-4 | N/A |
Synthesis of n-Hexylurea
Two primary synthetic routes are commonly employed for the preparation of n-hexylurea, each with distinct advantages and considerations.
Method 1: From Hexylamine and Urea
This method involves the reaction of hexylamine with urea, typically in the presence of a solvent and heat. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by the elimination of ammonia.[1]
Reaction:
Detailed Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexylamine (1.0 eq) and urea (1.2 eq).
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Add a suitable high-boiling solvent, such as water or isoamyl alcohol, to facilitate the reaction.[1]
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the evolution of ammonia gas.
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Upon completion of the reaction (as determined by TLC or LC-MS), cool the mixture to room temperature.
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If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
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Purify the crude n-hexylurea by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Method 2: From Hexyl Isocyanate and Ammonia
This alternative synthesis involves the reaction of hexyl isocyanate with ammonia. This method is often preferred for its high yield and purity of the final product.[2]
Reaction:
Detailed Protocol:
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In a well-ventilated fume hood, dissolve hexyl isocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
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Cool the solution in an ice bath.
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Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with vigorous stirring.
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A white precipitate of n-hexylurea will form immediately.
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Continue stirring for 30 minutes to ensure complete reaction.
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Collect the product by vacuum filtration, wash with cold solvent to remove any unreacted starting material, and dry under vacuum.
Caption: Synthetic routes to n-hexylurea.
Physicochemical Properties and Their Determination
A comprehensive understanding of the physicochemical properties of n-hexylurea is crucial for its application in various scientific disciplines.
Melting Point
The melting point of a compound is a key indicator of its purity. For urea derivatives, the melting point is influenced by the length of the alkyl chain and the potential for intermolecular hydrogen bonding.
Predicted Melting Point: Based on trends for similar alkylureas, the melting point of n-hexylurea is expected to be in the range of 90-110 °C.
Experimental Protocol for Melting Point Determination (Capillary Method):
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Ensure the n-hexylurea sample is finely powdered and completely dry.
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Pack a small amount of the sample into a capillary tube, ensuring a column height of 2-3 mm.
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Place the capillary tube in a melting point apparatus.
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Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
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Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point of the sample.
Boiling Point
Due to the strong intermolecular hydrogen bonding of the urea group, n-hexylurea is expected to have a relatively high boiling point. Direct determination at atmospheric pressure may lead to decomposition. Therefore, distillation under reduced pressure is recommended.
Predicted Boiling Point: Computational models suggest a boiling point of approximately 250-280 °C at atmospheric pressure, with significant decomposition.
Experimental Considerations for Boiling Point Determination:
Due to the high boiling point and potential for thermal decomposition, a definitive experimental value is difficult to obtain. If required, vacuum distillation is the preferred method. The boiling point at a reduced pressure can be extrapolated to atmospheric pressure using a nomograph, though this should be treated as an estimation.
Solubility
The solubility of n-hexylurea is dictated by the balance between its nonpolar hexyl chain and its polar urea functional group. It is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water.
Qualitative Solubility Profile:
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Hexane | Sparingly soluble |
Experimental Protocol for Qualitative Solubility Determination:
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To a small vial, add approximately 10 mg of n-hexylurea.
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Add the test solvent dropwise (typically 0.1 mL increments) while vortexing or stirring.
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Observe for complete dissolution.
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Categorize the solubility based on the amount of solvent required (e.g., soluble if dissolves in <1 mL, sparingly soluble if requires 1-10 mL).
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter in drug development, as it indicates the lipophilicity of a compound and its potential to cross biological membranes.
Computed LogP: A computed LogP value of approximately 1.5 suggests that n-hexylurea has a moderate degree of lipophilicity.
Experimental Protocol for LogP Determination (Shake-Flask Method):
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Prepare a stock solution of n-hexylurea of known concentration in either n-octanol or water.
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In a separatory funnel, mix equal volumes of n-octanol and water and allow them to saturate each other.
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Add a known volume of the n-hexylurea stock solution to the separatory funnel.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.
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Allow the layers to separate completely.
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Carefully collect samples from both the n-octanol and aqueous layers.
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Determine the concentration of n-hexylurea in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
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Calculate the LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).
Caption: Shake-flask method for LogP determination.
Acid Dissociation Constant (pKa)
The urea functional group is weakly basic. The pKa value indicates the pH at which the compound is 50% protonated. This is important for understanding its behavior in different pH environments, such as in the gastrointestinal tract.
Predicted pKa: The pKa of the conjugate acid of n-hexylurea is predicted to be in the range of 0-1, indicating it is a very weak base.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Calibrate a pH meter using standard buffer solutions.
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Prepare a solution of n-hexylurea of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added.
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The pKa can be determined from the midpoint of the titration curve, where half of the base has been neutralized.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of synthesized n-hexylurea.
¹H NMR Spectroscopy
The ¹H NMR spectrum of n-hexylurea is expected to show characteristic signals for the protons of the hexyl chain and the urea group.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):
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~5.0-5.5 (br s, 2H): -NH₂ protons of the urea group.
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~4.5-5.0 (br t, 1H): -NH- proton of the urea group coupled to the adjacent methylene group.
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~3.1 (q, 2H): -CH₂- group attached to the urea nitrogen.
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~1.5 (quint, 2H): -CH₂- group beta to the urea nitrogen.
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~1.3 (m, 6H): -(CH₂)₃- groups of the hexyl chain.
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~0.9 (t, 3H): Terminal -CH₃ group of the hexyl chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):
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~158-160: Carbonyl carbon (C=O) of the urea group.
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~40-42: -CH₂- group attached to the urea nitrogen.
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~31-33: Methylene carbons of the hexyl chain.
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~29-30: Methylene carbons of the hexyl chain.
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~26-28: Methylene carbons of the hexyl chain.
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~22-24: Methylene carbon of the hexyl chain.
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~14: Terminal -CH₃ carbon.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in n-hexylurea.
Characteristic IR Absorption Bands (cm⁻¹):
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~3400-3200 (N-H stretching): Two or more bands corresponding to the symmetric and asymmetric stretching of the N-H bonds in the urea group.
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~2950-2850 (C-H stretching): Strong absorptions from the C-H bonds of the hexyl chain.
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~1660-1630 (C=O stretching, Amide I): Strong absorption due to the carbonyl group of the urea.
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~1600-1550 (N-H bending, Amide II): Absorption arising from the in-plane bending of the N-H bonds.
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~1465 (C-H bending): Bending vibration of the CH₂ groups.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 144 corresponding to the intact molecule.
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Key Fragments: Fragmentation is likely to occur at the C-N bond and along the alkyl chain, leading to characteristic fragment ions.
Conclusion
References
- Process for the preparation of monocyclohexylurea. (1988). Google Patents.
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An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2015). Arabian Journal of Chemistry. Retrieved from [Link]
